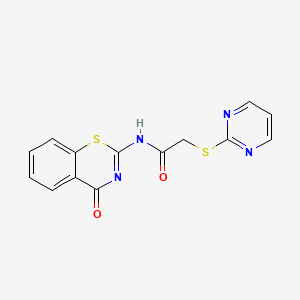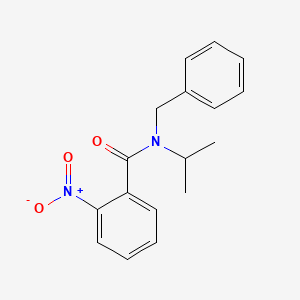![molecular formula C13H12N2O4S B5705342 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine family and has a molecular formula of C13H12N2O4S. It is a yellow crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and phosphodiesterases. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine. One of the main areas of research is the development of new derivatives of this compound with improved efficacy and lower toxicity. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound as a tool in the study of various biological processes such as protein-protein interactions and enzyme inhibition is an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-methyl-4-nitropyridine with phenylsulfonylmethyl chloride in the presence of a base such as triethylamine. This method yields high-quality product with a yield of up to 80%.
Aplicaciones Científicas De Investigación
2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine has been extensively used in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been used as a tool in the study of various biological processes such as enzyme inhibition and protein-protein interactions.
Propiedades
IUPAC Name |
3-(benzenesulfonylmethyl)-2-methyl-4-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-12(13(15(16)17)7-8-14-10)9-20(18,19)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMFCXJAWFZKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonylmethyl)-2-methyl-4-nitropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)
![N-cycloheptyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5705266.png)


![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)

![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)


![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)


